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Compound of Interest

Compound Name: 2',5'-Difluoropropiophenone

Cat. No.: B1295022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic ketone 2',5'-Difluoropropiophenone. While a complete set of experimentally verified

spectral data is not publicly available in its entirety, this document compiles existing

experimental information and provides expert predictions based on analogous compounds and

established spectroscopic principles. This guide is intended to support research and

development activities by offering a detailed projection of the compound's spectral

characteristics.

Chemical and Physical Properties
2',5'-Difluoropropiophenone is a fluorinated aromatic ketone with applications as an

intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence

of two fluorine atoms on the phenyl ring significantly influences its electronic properties and

reactivity.
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Property Value Source

Molecular Formula C₉H₈F₂O NIST[1]

Molecular Weight 170.16 g/mol ChemicalBook[2]

CAS Number 29112-90-1 NIST[1]

Appearance Liquid (at room temperature) Sigma-Aldrich[3]

Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data

for 2',5'-Difluoropropiophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons and

the protons of the ethyl group. The chemical shifts and coupling patterns will be influenced by

the electron-withdrawing effects of the carbonyl group and the fluorine atoms.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3' 7.35 - 7.45 ddd
J(H,H) ≈ 8.5, J(H,F) ≈

5.0, J(H,H) ≈ 3.0

H-4' 7.15 - 7.25 dddd

J(H,F) ≈ 9.0, J(H,H) ≈

8.5, J(H,H) ≈ 7.0,

J(H,F) ≈ 2.5

H-6' 7.50 - 7.60 ddd
J(H,F) ≈ 9.0, J(H,H) ≈

5.5, J(H,H) ≈ 3.0

-CH₂- (propionyl) 2.95 - 3.05 q J(H,H) ≈ 7.5

-CH₃ (propionyl) 1.10 - 1.20 t J(H,H) ≈ 7.5
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Note: Predictions are based on standard chemical shift ranges for aromatic ketones and

analysis of related fluorinated compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The ¹³C NMR spectrum will display nine distinct signals. The chemical shifts of the aromatic

carbons will be significantly affected by the fluorine substituents, exhibiting carbon-fluorine

coupling.

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted C-F Coupling (J,
Hz)

C=O 198 - 202 -

C-1' 125 - 128 d, ²J(C,F) ≈ 20-25

C-2' 158 - 162 d, ¹J(C,F) ≈ 245-255

C-3' 118 - 122 d, ²J(C,F) ≈ 20-25

C-4' 123 - 127
dd, ³J(C,F) ≈ 5-10, ⁴J(C,F) ≈ 2-

5

C-5' 156 - 160 d, ¹J(C,F) ≈ 245-255

C-6' 115 - 119 d, ³J(C,F) ≈ 2-5

-CH₂- (propionyl) 30 - 35 -

-CH₃ (propionyl) 8 - 12 -

Note: Predicted chemical shifts and coupling constants are based on typical values for

fluorinated aromatic compounds.

Infrared (IR) Spectroscopy (Experimental)
The gas-phase IR spectrum of 2',5'-Difluoropropiophenone is available from the NIST

WebBook.[1] Key absorptions are characteristic of the carbonyl group and the fluorinated

aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Weak Aromatic C-H stretch

~2980 Weak Aliphatic C-H stretch

~1700 Strong C=O (carbonyl) stretch

~1610, ~1490 Medium
Aromatic C=C skeletal

vibrations

~1250 - 1100 Strong C-F stretch

Mass Spectrometry (MS) (Predicted)
Experimental mass spectrometry data is not readily available. The following table presents

predicted m/z values for common adducts based on the compound's molecular weight (170.16

g/mol ).

Ion Species Predicted m/z

[M+H]⁺ 171.0616

[M+Na]⁺ 193.0435

[M-H]⁻ 169.0470

[M]⁺ 170.0538

Data sourced from PubChem predictions.[4]

Predicted Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z =

170 is expected. Key fragmentation pathways would likely involve:

α-cleavage: Loss of the ethyl group (•CH₂CH₃) to yield a fluorinated benzoyl cation at m/z =

141.

Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation to give a

difluorophenyl cation at m/z = 113.
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2',5'-Difluoropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition

time are typically required. Proton decoupling is used to simplify the spectrum to singlets for

each carbon (unless C-F coupling is observed).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal of the FTIR spectrometer. Apply pressure to ensure good contact.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent

pellet using a hydraulic press.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1295022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation and create a characteristic mass spectrum. For softer ionization to preserve

the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI)

can be used, typically after dissolving the sample in a suitable solvent and introducing it via

liquid chromatography (LC-MS).

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-400).

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis and characterization of 2',5'-Difluoropropiophenone.
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Spectroscopic analysis workflow for 2',5'-Difluoropropiophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1295022?utm_src=pdf-body
https://www.benchchem.com/product/b1295022?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295022?utm_src=pdf-body
https://www.benchchem.com/product/b1295022?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. repository.ubn.ru.nl [repository.ubn.ru.nl]

2. chem.libretexts.org [chem.libretexts.org]

3. Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional
urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF) - PMC
[pmc.ncbi.nlm.nih.gov]

4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of
Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2',5'-Difluoropropiophenone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295022#spectroscopic-data-nmr-ir-mass-spec-for-
2-5-difluoropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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